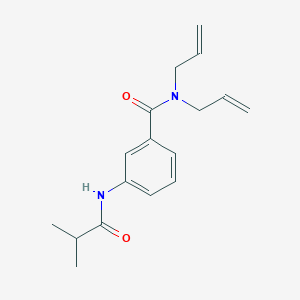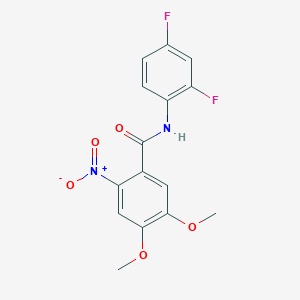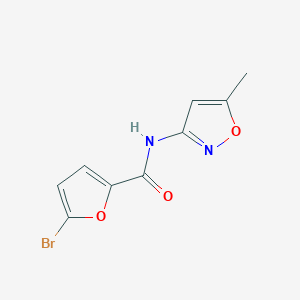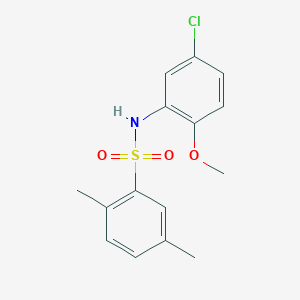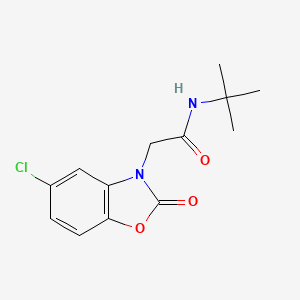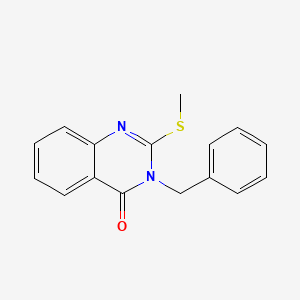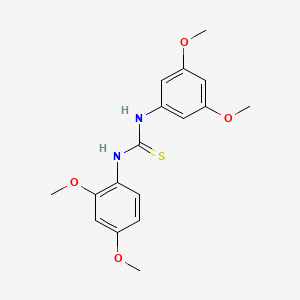
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea, commonly known as DMTU, is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTU has been extensively studied for its antioxidant properties, as well as its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
Mecanismo De Acción
DMTU exerts its antioxidant activity by scavenging N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and inhibiting lipid peroxidation. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Lipid peroxidation is a process in which N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea attack polyunsaturated fatty acids in cell membranes, leading to the formation of harmful compounds such as malondialdehyde (MDA). DMTU reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and MDA to form stable adducts, thereby preventing oxidative damage.
Biochemical and Physiological Effects
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect against oxidative stress-induced cell death, DNA damage, and protein oxidation. DMTU has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have demonstrated that DMTU can protect against various diseases such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders. DMTU has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTU has several advantages for use in lab experiments. It is stable, water-soluble, and can be easily synthesized in large quantities. DMTU is also relatively non-toxic, making it suitable for use in cell culture and animal studies.
However, there are also limitations to the use of DMTU in lab experiments. DMTU can interfere with some assays that measure N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea levels, as it reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea to form stable adducts. DMTU can also have off-target effects, as it can react with other thiols and displace metal ions from metalloproteins.
Direcciones Futuras
There are several future directions for the research on DMTU. One area of interest is the development of DMTU-based therapeutics for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the optimization of DMTU synthesis and purification methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of DMTU and its potential off-target effects.
Métodos De Síntesis
The synthesis of DMTU involves the reaction of 2,4-dimethoxyaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
DMTU has been widely studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, DMTU has been shown to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. DMTU has also been shown to protect against ischemia-reperfusion injury, which occurs during organ transplantation and cardiovascular surgeries.
In agriculture, DMTU has been used as a plant growth regulator to enhance crop yield and improve stress tolerance. DMTU has also been shown to improve the shelf life of fruits and vegetables by reducing oxidative damage.
In the food industry, DMTU has been used as a food preservative to prevent spoilage and maintain freshness. DMTU has also been shown to reduce the formation of harmful compounds such as acrylamide during food processing.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-12-5-6-15(16(10-12)23-4)19-17(24)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILAUNYERIUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
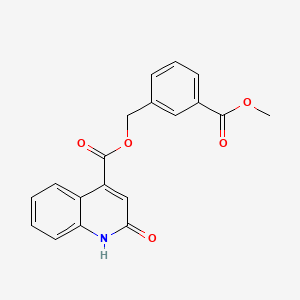
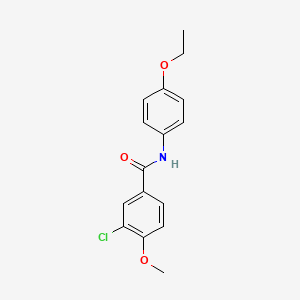
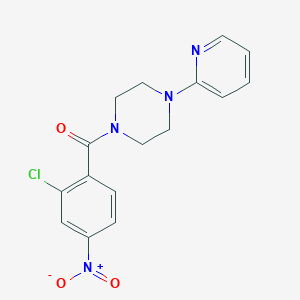
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
